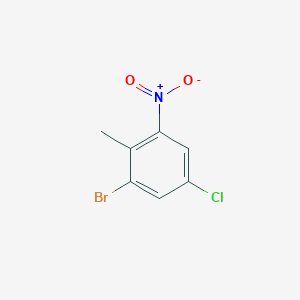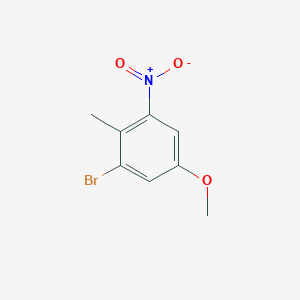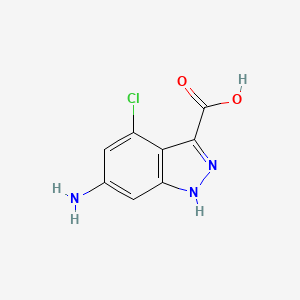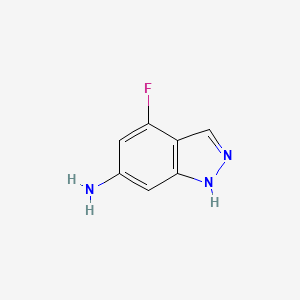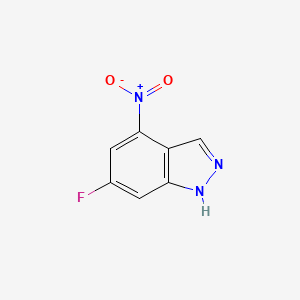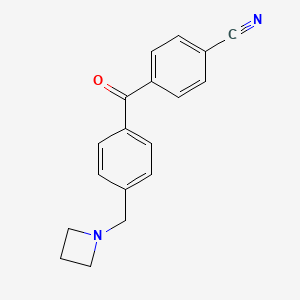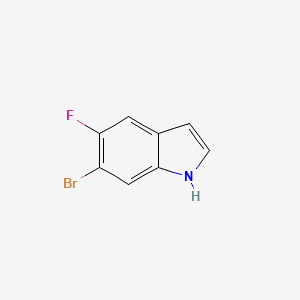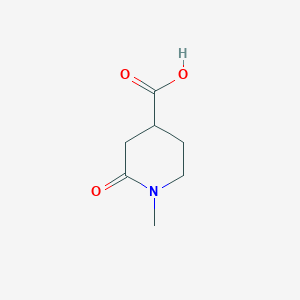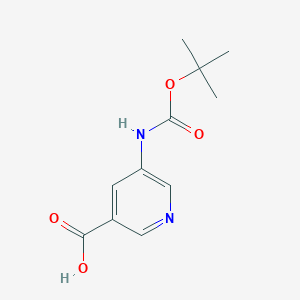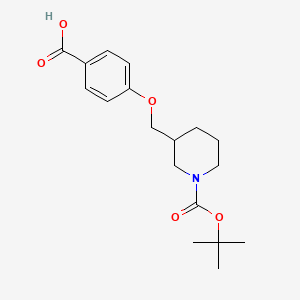
4-((1-(tert-ブトキシカルボニル)ピペリジン-3-イル)メトキシ)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring, which is further connected to a benzoic acid moiety through a methoxy linker. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学的研究の応用
4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Result of Action
The primary result of the action of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid, when used in a PROTAC, is the degradation of the target protein. This can lead to a decrease in the function of the protein, potentially altering cellular processes .
生化学分析
Biochemical Properties
4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of targeted protein degradation. It interacts with various enzymes, proteins, and other biomolecules to facilitate the degradation process. The compound acts as a linker that connects the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This interaction is essential for the formation of a ternary complex, which is necessary for the effective degradation of the target protein.
Cellular Effects
The effects of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific proteins, it can alter the cellular environment and affect processes such as cell cycle regulation, apoptosis, and differentiation . The ability to selectively degrade proteins makes this compound a valuable tool for studying the roles of specific proteins in cellular processes.
Molecular Mechanism
The molecular mechanism of action of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid involves its role as a linker in PROTAC degraders. The compound binds to both the target protein and the E3 ubiquitin ligase, facilitating the formation of a ternary complex. This complex brings the target protein in close proximity to the ubiquitin ligase, leading to the transfer of ubiquitin molecules to the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the selective removal of the target protein from the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in protein levels and cellular responses.
Dosage Effects in Animal Models
The effects of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid vary with different dosages in animal models. At lower dosages, the compound may effectively promote the degradation of target proteins without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes. It is important to determine the optimal dosage that achieves the desired effects while minimizing potential side effects.
Metabolic Pathways
4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid is involved in specific metabolic pathways that facilitate its function as a linker in PROTAC degraders. The compound interacts with enzymes and cofactors that are involved in the ubiquitination process, including E3 ubiquitin ligases and proteasomal components . These interactions are crucial for the efficient degradation of target proteins and the regulation of metabolic flux within the cell.
Transport and Distribution
The transport and distribution of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes through specific transporters or by passive diffusion . Once inside the cell, it can localize to specific cellular compartments where it interacts with target proteins and E3 ubiquitin ligases. The distribution of the compound within tissues may also affect its overall efficacy and specificity.
Subcellular Localization
The subcellular localization of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization is essential for the formation of the ternary complex and the subsequent degradation of target proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Methoxy Linker: The protected piperidine is then reacted with a suitable methoxy-containing reagent to introduce the methoxy linker.
Coupling with Benzoic Acid: The final step involves coupling the methoxy-protected piperidine with benzoic acid or its derivatives under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
- 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
- 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
- 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid is unique due to the position of the methoxy linker and the specific arrangement of functional groups. This structural uniqueness imparts distinct reactivity and binding properties, making it valuable in various synthetic and research applications.
特性
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-4-5-13(11-19)12-23-15-8-6-14(7-9-15)16(20)21/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAINLRKRAAVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

